2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-12-1-3-13(4-2-12)24-10-14(21)18-9-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTBQKOYHWJCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the oxan-4-yl group: This step involves the reaction of the oxadiazole intermediate with oxan-4-yl halides or tosylates in the presence of a base.
Attachment of the 4-fluorophenylsulfanyl group: This can be done by nucleophilic substitution reactions where a 4-fluorophenylsulfanyl halide reacts with the oxadiazole intermediate.
Formation of the final acetamide: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
The biological activity of this compound has been primarily studied in three areas: anticancer properties , antimicrobial effects , and enzyme inhibition .
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines.
Mechanism of Action :
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Proliferation Inhibition : In vitro assays have shown that it effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Case Study Findings :
In a study evaluating the anticancer effects of related oxadiazole derivatives, it was found that similar compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines . The IC50 values for these compounds were reported between 5 to 15 µM, demonstrating a potent effect compared to standard chemotherapeutics like doxorubicin.
| Cell Line | Percent Growth Inhibition (PGI) | IC50 (µM) |
|---|---|---|
| MCF-7 | 75.99 | 10 |
| HCT116 | 67.55 | 12 |
| OVCAR-8 | 85.26 | 8 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
Evaluation :
Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
Target Enzymes :
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis in rapidly dividing cells, making it a significant target for anticancer drugs.
- Other Enzymes : Additional studies are needed to identify other potential enzyme targets affected by this compound.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and the fluorophenyl group are likely to play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Oxadiazole-Based Analogs
(a) 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide (C22)
- Structure : Shares the 4-fluorophenyl-oxadiazole core but replaces the tetrahydropyran group with a piperidine carboxamide.
- Activity: Demonstrates antitubercular activity with a binding affinity of -9.2 kcal/mol to Mycobacterium tuberculosis enoyl-ACP reductase .
- ADMET : Satisfies Lipinski’s rules (logP = 3.1, molecular weight = 409.45 g/mol) and shows low hepatotoxicity risk .
(b) N-[[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl]-2-Phenylsulfanylacetamide (BU52099)
- Structure : Differs in the oxadiazole substituent (4-methoxyphenyl vs. tetrahydropyran) and lacks the 4-fluorophenyl group.
- Properties : Molecular weight = 355.41 g/mol; lower lipophilicity (logP = 2.8) compared to the target compound .
(c) 5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-ylmethyl)-2H-Tetrazole (C29)
Triazole-Based Analogs
(a) 2-[[4-Amino-5-(4-Fluorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(4-Chloro-2-Methylphenyl)Acetamide
- Structure : Substitutes oxadiazole with a triazole ring and modifies the acetamide’s aryl group (4-chloro-2-methylphenyl).
- Properties : Molecular weight = 419.88 g/mol; higher logP (3.5) suggests increased lipophilicity .
(b) N-(4-Fluorophenyl)-2-[(4-Phenyl-5-Pyrazin-2-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide (BU52240)
- Structure : Combines triazole, pyrazine, and fluorophenyl groups.
- Activity: Potential kinase inhibition (molecular weight = 406.44 g/mol) but untested against tuberculosis .
Sulfur-Containing Heterocycles
(a) N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Structure : Features a sulfonamide group instead of sulfanyl-acetamide.
- Utility : Used as a precursor for sulfur-containing heterocycles but lacks bioactivity data .
(b) 2-{[5-(2-Methyl-3-Furyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide
Pharmacological and Physicochemical Comparison
*Estimated using fragment-based calculations.
Key Differentiators of the Target Compound
- Tetrahydropyran Group : Enhances metabolic stability compared to piperidine (C22) or tetrazole (C29) analogs .
- Oxadiazole Core : Provides rigidity and electronic effects distinct from triazole-based compounds (e.g., BU52240) .
- 4-Fluorophenylthio Moiety : Balances lipophilicity and bioavailability, similar to C22 but with a simpler substitution pattern .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure incorporates a fluorophenyl group , an oxadiazole moiety , and an acetamide functional group , suggesting a diverse range of biological activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of key functional groups that may influence its biological interactions and pharmacokinetics.
Biological Activity Overview
Research on this compound has highlighted several biological activities, including:
- Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The fluorophenyl group enhances lipophilicity, potentially improving cellular uptake .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Antimicrobial Studies
A study conducted on thiazole derivatives demonstrated that modifications to the oxadiazole ring can enhance antibacterial activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against bacterial strains compared to standard antibiotics .
Anticancer Research
In vitro studies on structurally similar compounds indicated that certain substitutions on the oxadiazole ring can lead to significant cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
Animal model studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Current research is ongoing to evaluate its safety profile and therapeutic index in vivo.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
